molecular formula C10H17NO4S B3210640 Methyl N-Boc-thiazolidine-2-carboxylate CAS No. 1073539-15-7

Methyl N-Boc-thiazolidine-2-carboxylate

Cat. No.: B3210640
CAS No.: 1073539-15-7
M. Wt: 247.31 g/mol
InChI Key: KHTZFUJPNHKSFR-UHFFFAOYSA-N
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Description

Methyl N-Boc-thiazolidine-2-carboxylate is a chemical compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound. This compound is widely used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-Boc-thiazolidine-2-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of an aldehyde with a 1,2-aminothiol under physiological conditions. This reaction is known for its fast kinetics and stability, making it an efficient method for synthesizing thiazolidine derivatives . The reaction typically occurs at a broad range of pH (5-9) and does not require any catalyst .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yield and purity. Techniques such as multicomponent reactions, click reactions, and green chemistry approaches are employed to improve selectivity, product yield, and pharmacokinetic activity .

Chemical Reactions Analysis

Types of Reactions

Methyl N-Boc-thiazolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral to slightly acidic pH .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives. These products have diverse applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

Methyl N-Boc-thiazolidine-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in bioconjugation reactions to study and manipulate cellular processes.

    Medicine: Investigated for its potential as a drug candidate due to its pharmacological properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl N-Boc-thiazolidine-2-carboxylate include other thiazolidine derivatives such as:

  • Thiazolidine-2,4-dione
  • Thiazolidine-4-carboxylic acid
  • Thiazolidine-2-thione

Uniqueness

This compound is unique due to its stability under physiological conditions and its ability to undergo fast and efficient bioorthogonal reactions without the need for toxic catalysts . This makes it particularly valuable in bioconjugation and medicinal chemistry applications.

Properties

IUPAC Name

3-O-tert-butyl 2-O-methyl 1,3-thiazolidine-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(13)11-5-6-16-7(11)8(12)14-4/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTZFUJPNHKSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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